

Protocol for the Synthesis of [18F]FDG Using Kryptofix 221

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Compound of Interest

Compound Name: *Kryptofix 221*

Cat. No.: *B1219473*

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Application Note and Detailed Protocol

This document provides a comprehensive protocol for the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) utilizing **Kryptofix 221** (K222) as a phase transfer catalyst. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and radiopharmaceutical production.

Introduction

[18F]FDG is the most widely used radiopharmaceutical in Positron Emission Tomography (PET) imaging, primarily for oncological, neurological, and cardiological applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) The synthesis of [18F]FDG is most commonly achieved through a nucleophilic substitution reaction.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#) This protocol details the synthesis of [18F]FDG using the Hamacher method, which employs 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose (mannose triflate) as a precursor and **Kryptofix 221** to facilitate the nucleophilic fluorination.[\[1\]](#)[\[8\]](#)[\[7\]](#)[\[9\]](#)

Kryptofix 221, a bicyclic polyether, plays a crucial role by forming a complex with potassium ions (K⁺), which are introduced with the [18F]fluoride. This complexation effectively sequesters the potassium ion, enhancing the nucleophilicity of the fluoride ion for its reaction with the mannose triflate precursor.[\[4\]](#)[\[7\]](#)[\[9\]](#) The subsequent steps involve hydrolysis to remove the acetyl protecting groups, followed by purification of the final [18F]FDG product.[\[1\]](#)[\[4\]](#)[\[7\]](#)[\[9\]](#)

Synthesis Overview

The synthesis of $[18\text{F}]$ FDG via nucleophilic substitution can be summarized in the following key stages:

- Production of $[18\text{F}]$ Fluoride: $[18\text{F}]$ Fluoride is produced in a cyclotron by proton bombardment of $[18\text{O}]$ enriched water.[1][2][10][11]
- $[18\text{F}]$ Fluoride Trapping and Elution: The aqueous $[18\text{F}]$ fluoride is trapped on an anion exchange cartridge (e.g., QMA).[1][4][7][9][12] It is then eluted into the reaction vessel using a solution of **Kryptofix 221** and potassium carbonate in acetonitrile/water.[1][4][5][7][9][12]
- Azeotropic Drying: The water is removed from the reaction mixture through azeotropic distillation with acetonitrile to ensure an anhydrous environment, which is critical for the nucleophilic reaction.[8][9]
- Nucleophilic Substitution (Radiolabeling): The dried $[18\text{F}]$ fluoride-Kryptofix complex reacts with the mannose triflate precursor in acetonitrile at an elevated temperature to form the acetylated intermediate, 2-deoxy-2- $[18\text{F}]$ fluoro-1,3,4,6-tetra-O-acetyl-D-glucose ($[18\text{F}]$ FTAG).[8][9][11]
- Hydrolysis: The acetyl protecting groups are removed from $[18\text{F}]$ FTAG by either acidic or basic hydrolysis to yield $[18\text{F}]$ FDG.[1][9][11][12]
- Purification: The final $[18\text{F}]$ FDG product is purified using a series of solid-phase extraction (SPE) cartridges (e.g., tC18, alumina) to remove unreacted reagents, byproducts, and **Kryptofix 221**.[1][3][4]
- Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, sterility, and compliance with pharmacopeial standards before clinical use.[1][2][3][5][6]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of $[18\text{F}]$ FDG using **Kryptofix 221**. These values may vary depending on the specific automated synthesis module and local laboratory conditions.

Table 1: Reagents and Typical Quantities

Reagent	Typical Amount	Purpose
Mannose Triflate	10 - 20 mg	Precursor for radiolabeling [10] [12]
Kryptofix 221	5 - 15 mg	Phase transfer catalyst [5]
Potassium Carbonate (K ₂ CO ₃)	1 - 5 mg	Base to facilitate elution and reaction
Acetonitrile	1 - 2 mL	Reaction solvent [11]
[¹⁸ O]Enriched Water	~1 mL	Target material for [¹⁸ F] production [12]
Hydrolysis Reagent (e.g., 1N HCl or 0.5N NaOH)	0.5 - 1 mL	Removal of acetyl protecting groups
Sterile Water for Injection	As required	Elution and final formulation

Table 2: Typical Reaction Parameters and Outcomes

Parameter	Typical Value
Radiolabeling	
Temperature	85 - 120 °C[9]
Time	5 - 15 minutes[9]
Hydrolysis	
Temperature	40 - 100 °C[12]
Time	5 - 15 minutes
Overall Synthesis	
Total Synthesis Time	25 - 60 minutes[12][13][14]
Radiochemical Yield (decay corrected)	50 - 85%[1][12]
Radiochemical Purity	> 95%[5][13][14]

Experimental Protocol

This protocol outlines the manual steps for the synthesis of [18F]FDG. In practice, these steps are typically performed in an automated synthesis module housed within a hot cell.

4.1. Materials and Equipment

- Automated synthesis module (e.g., GE TracerLab, Siemens Explora)
- Hot cell
- Cyclotron-produced [18F]fluoride in [18O]water
- Sterile vials and syringes
- Reagent kit containing:
 - Mannose triflate
 - **Kryptofix 221**

- Potassium carbonate
- Acetonitrile (anhydrous)
- Sterile water
- Hydrolysis reagent (e.g., HCl or NaOH)
- Purification cartridges (e.g., QMA, tC18, Alumina N)[[1](#)]
- Sterile filter (0.22 µm)[[3](#)]

4.2. Step-by-Step Procedure

- Preparation of $[18\text{F}]$ Fluoride:
 - The cyclotron-produced $[18\text{F}]$ fluoride in $[18\text{O}]$ water is transferred to the synthesis module.
 - The solution is passed through a pre-conditioned quaternary methyl ammonium (QMA) anion exchange cartridge to trap the $[18\text{F}]$ fluoride. The $[18\text{O}]$ water is collected for recovery.[[11](#)]
- Elution of $[18\text{F}]$ Fluoride:
 - A solution of **Kryptofix 221** and potassium carbonate in a mixture of acetonitrile and water is passed through the QMA cartridge to elute the $[18\text{F}]$ fluoride into the reaction vessel.[[1](#)][[5](#)]
- Azeotropic Drying:
 - The reaction vessel is heated under a stream of nitrogen or under vacuum to perform azeotropic drying with acetonitrile. This step is typically repeated 2-3 times to ensure the reaction mixture is anhydrous. The temperature should not exceed 100°C to prevent the decomposition of **Kryptofix 221**.[[8](#)][[9](#)]
- Radiolabeling Reaction:

- A solution of mannose triflate in anhydrous acetonitrile is added to the dried [18F]fluoride-Kryptofix complex in the reaction vessel.
- The mixture is heated to approximately 85-120°C for 5-15 minutes to facilitate the nucleophilic substitution, yielding [18F]FTAG.[9]
- Hydrolysis:
 - After cooling, the reaction mixture containing [18F]FTAG is treated with either an acidic (e.g., 1N HCl) or basic (e.g., 0.5N NaOH) solution.
 - The mixture is heated to promote the hydrolysis of the acetyl protecting groups, yielding [18F]FDG.
- Purification:
 - The hydrolyzed solution is passed through a series of purification cartridges. A typical sequence includes a tC18 cartridge to remove unreacted mannose triflate and partially hydrolyzed intermediates, followed by an alumina N cartridge to remove any remaining fluoride and other impurities.[1]
 - The purified [18F]FDG is eluted with sterile water.
- Final Formulation:
 - The purified [18F]FDG solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.[3]
 - An aliquot is taken for quality control testing.

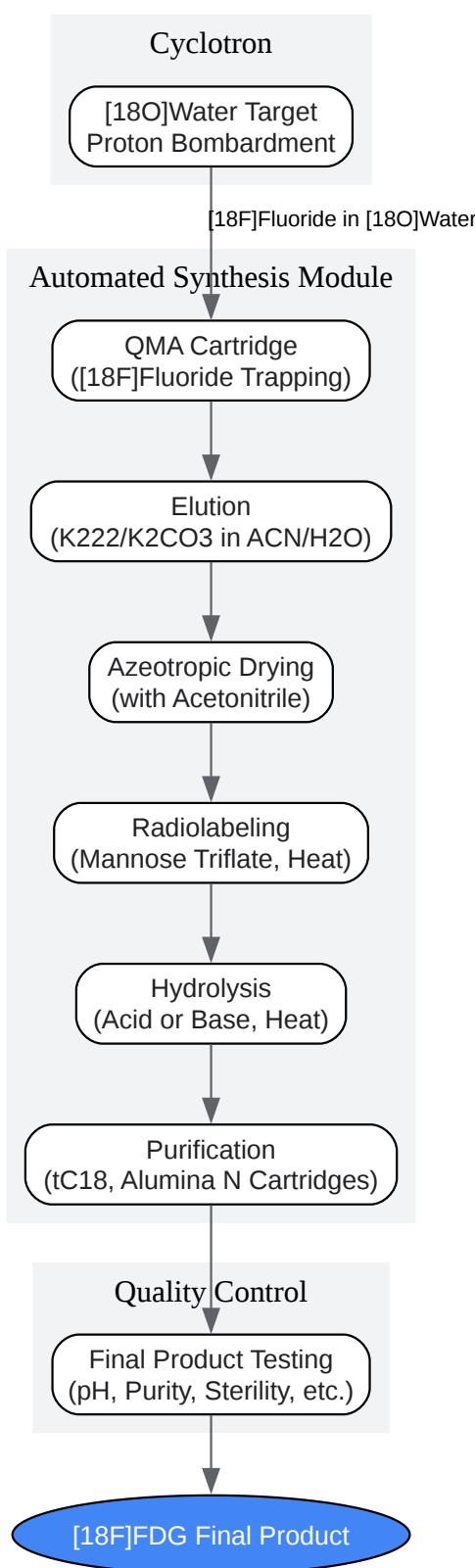
4.3. Quality Control

A series of quality control tests must be performed on the final [18F]FDG product before it is released for clinical use. These tests include:

- pH: The pH of the final product should be within the physiological range (typically 4.5-8.5).[1]

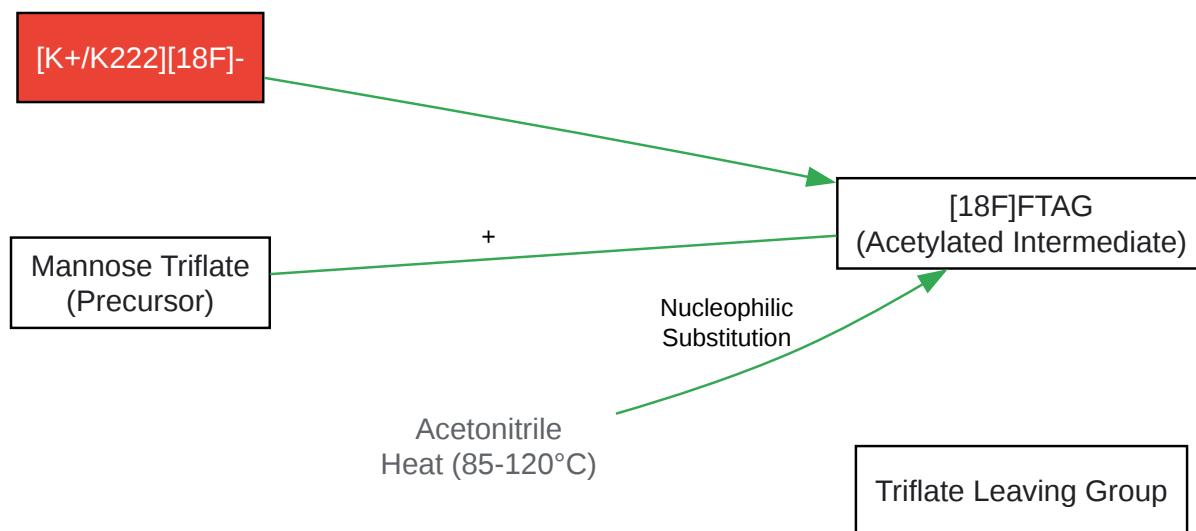
- Radiochemical Purity: Determined by radio-TLC or HPLC to ensure that the radioactivity is predominantly from $[18\text{F}]$ FDG (>95%).[\[1\]](#)[\[6\]](#)
- Chemical Purity:
 - Residual Solvents (Acetonitrile, Ethanol): Measured by gas chromatography (GC) to ensure levels are below pharmacopeial limits.[\[1\]](#)[\[2\]](#)
 - **Kryptofix 221**: A spot test or TLC is used to confirm that the concentration of **Kryptofix 221** is below the acceptable limit (e.g., <50 $\mu\text{g/mL}$) due to its toxicity.[\[1\]](#)[\[3\]](#)
- Radionuclidic Purity: Confirmed by gamma spectroscopy.
- Sterility and Bacterial Endotoxins (LAL test): To ensure the product is free from microbial contamination and pyrogens.[\[1\]](#)[\[6\]](#)
- Filter Integrity Test: To confirm the integrity of the sterile filter used in the final formulation.[\[3\]](#)

Visualizations



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Caption: Overall workflow for the automated synthesis of $[18\text{F}]$ FDG.



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Caption: Core nucleophilic substitution reaction for $[18F]$ FDG synthesis.

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